molecular formula C12H13NO3 B2880891 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 101004-97-1

4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No. B2880891
CAS RN: 101004-97-1
M. Wt: 219.24
InChI Key: VZHAWKBRFXIGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the CAS Number: 101004-97-1 . It has a molecular weight of 219.24 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 219.24 .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

One application of a derivative of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is in the development of photosensitive synthetic ion channels. A study demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group for the optical gating of nanofluidic devices. These devices exploit UV-light-triggered permselective transport of ionic species, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Substituted Tetrahydrofuran

In organic synthesis, derivatives of this compound have been utilized in the synthesis of substituted tetrahydrofuran. A Lewis base catalyzed domino reaction was developed to furnish tetrahydrofuran derivatives with oxindole moieties and two exocyclic double bonds, showcasing a method for creating complex organic molecules (Liu et al., 2014).

Supramolecular Hydrogels

Another fascinating application is in the formation of supramolecular hydrogels with controlled microstructures and stability. Derivatives such as 4-oxo-4-(2-pyridinylamino) butanoic acid and 4-oxo-4-(3-pyridinylamino) butanoic acid have been used to form hydrogels based on hydrogen bonds. These hydrogels' structure and stability can be controlled, making them suitable for various uses, including potentially in drug delivery systems and tissue engineering (Wu et al., 2007).

Syntheses of Analgesics

The compound has also been explored in the synthesis of analgesic and anti-inflammatory agents. A study detailed the synthesis of optically active 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, which has potent analgesic and anti-inflammatory activities. This research underscores the compound's potential as a precursor in developing new pharmaceuticals (Kametani et al., 1978).

Microwave-assisted Synthesis

Furthermore, 4-oxo-2-butenoic acids, related to the compound of interest, have been synthesized via microwave-assisted aldol-condensation. These acids serve as biologically active species and versatile intermediates for further derivatization, showcasing the compound's utility in facilitating the synthesis of biologically active molecules (Uguen et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAWKBRFXIGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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